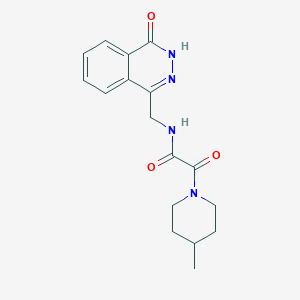

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide is a complex and synthetically developed compound. It belongs to the class of indolizines, which are nitrogen-containing heterocycles . Some indolizine derivatives have excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

The synthesis of indolizine derivatives has been developed using various approaches . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . These strategies use radical species or radical intermediates for synthesizing indolizines and their derivatives .Molecular Structure Analysis

The molecular formula of this compound is C24H20FN3O2. It is a nitrogen-containing heterocycle .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indolizine derivatives are based on either pyridine or pyrrole scaffolds . New strategies have been developed to achieve substitution patterns which were hard to build, sparking the discovery of completely new pathways, e.g., transition metal-catalyzed reactions and approaches based on oxidative coupling .Aplicaciones Científicas De Investigación

Photophysical Properties

Research has unveiled unusual blue-shifted acid-responsive photoluminescence behavior in related indolizine compounds, offering insights into their potential applications in developing photoluminescent materials with tunable optical and pH effects (Outlaw et al., 2016).

Synthesis and Characterization

Studies have detailed the synthesis of various indolizine derivatives, including those involving ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing methods for preparing compounds with potential relevance in medicinal chemistry (Cucek & Verček, 2008).

Cytotoxicity and Potential Anticancer Applications

The cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells has been evaluated, highlighting their potential as anticancer agents (Hassan et al., 2014).

Application to Tropical Diseases

A novel synthesis approach for isoxazoline indolizine amides demonstrates their potential application in treating tropical diseases, offering a strategic pathway to efficiently derive compounds with therapeutic relevance (Zhang et al., 2014).

Antimicrobial and Anti-Tuberculosis Activity

Research into 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives has shown significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, underscoring the therapeutic potential of indolizine derivatives in addressing a range of diseases (Mahanthesha et al., 2022).

Direcciones Futuras

The future directions in the research of indolizine derivatives involve developing novel approaches for their synthesis . The desire to achieve substitution patterns which were hard to build has sparked the discovery of completely new pathways . This could provide a deep understanding of this topic and ultimately help researchers to develop novel approaches for the synthesis of indolizine and its derivatives .

Mecanismo De Acción

The mode of action of indolizine derivatives can vary depending on the specific functional groups present in the molecule. In general, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

The biochemical pathways affected by indolizine derivatives can also vary widely. Some indolizine derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the target of the compound.

Propiedades

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-11-6-8-12(9-7-11)17(22)16-15(19)14(18(20)23)13-5-3-4-10-21(13)16/h3-10H,2,19H2,1H3,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERRENWDQNDFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2700363.png)

![4-[(3-chloro-4-methoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2700367.png)

![2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2700371.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2700374.png)

![N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2700376.png)

![9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700378.png)